molecular formula C13H19Cl B1287461 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene CAS No. 122776-87-8

1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene

Cat. No. B1287461
M. Wt: 210.74 g/mol
InChI Key: XSHGGIWBIKGBBK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is a chemical compound that is part of a broader class of chloromethylated aromatic compounds. These compounds are of interest due to their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. The chloromethyl group attached to the aromatic ring can act as a reactive site for further chemical modifications.

Synthesis Analysis

The synthesis of chloromethylated benzene derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene, a related compound, has been reported, which involves the preparation of chelated complexes and can further react with alcohols to form chiral cyclometallated complexes . Although not the exact compound , this provides insight into the synthetic routes that might be employed for chloromethylated benzenes, including the use of chloromethyl ethers and formaldehyde derivatives as reported in another study .

Molecular Structure Analysis

The molecular structure of chloromethylated benzene derivatives is characterized by the presence of a benzene ring substituted with various groups. In the case of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, the benzene ring system is planar and the substituents are arranged in a specific geometry, which is determined by single-crystal X-ray diffraction . This suggests that the molecular structure of 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene would also be planar with substituents affecting the overall geometry of the molecule.

Chemical Reactions Analysis

Chloromethylated benzene derivatives are reactive and can participate in various chemical reactions. The chloromethyl group is particularly reactive towards nucleophiles, allowing for further functionalization of the molecule. For instance, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 has been studied, indicating complex formation and suggesting mechanisms for ion formation . This implies that 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene could also undergo similar reactions, leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethylated benzene derivatives are influenced by their molecular structure. For example, the crystal structures and 35Cl NQR spectra of various bis(chloromethyl)benzenes have been reported, showing how the symmetry of the molecule and the inductive effects of substituents can affect these properties . The presence of chloromethyl groups and other substituents can influence the melting point, boiling point, solubility, and other physical properties of the compound.

Scientific Research Applications

Synthesis and Reactivity 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene has been studied for its reactivity and role in the synthesis of complex organic compounds. Research by Olah et al. (1976) explored the chloromethylation of benzene and alkylbenzenes, revealing mechanisms and preparative aspects of novel chloromethylations, which are essential for the synthesis of intermediates in organic chemistry (Olah, Beal, & Olah, 1976).

Material Science and Polymer Chemistry In material science, 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is utilized in the development of novel materials. Jiang and Jones (1997) synthesized a chlorine precursor copolymer demonstrating the compound's utility in creating high thermal stability polymers, which are significant for electronic and optical applications (Jiang & Jones, 1997).

Chemical Engineering and Environmental Applications The compound's applications extend into chemical engineering, where its derivatives are used in processes like electropolymerization for conducting polymers, offering insights into low oxidation potential monomers for electronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). Furthermore, its derivatives have shown promise in environmental applications, such as iodine capture for addressing contamination issues, highlighted by the work of Xiong et al. (2019), where carbazole-based polymers exhibited high iodine adsorption capacities (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

1-(chloromethyl)-2,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHGGIWBIKGBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615671
Record name 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene

CAS RN

122776-87-8
Record name 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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